3-Tert-butyl-4-(cyclohexyloxy)phenol
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Overview
Description
3-Tert-butyl-4-(cyclohexyloxy)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its tert-butyl group at the third position and a cyclohexyloxy group at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. In this case, the phenol is first deprotonated to form the phenoxide ion, which then reacts with cyclohexyl bromide to form the desired ether .
Another method involves the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The Williamson Ether Synthesis is scaled up using industrial reactors, where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation reactions often use halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of quinones and other oxidized phenolic derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitro-substituted phenols.
Scientific Research Applications
3-Tert-butyl-4-(cyclohexyloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-(cyclohexyloxy)phenol involves its interaction with molecular targets and pathways within biological systems. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. The tert-butyl and cyclohexyloxy groups contribute to the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the cyclohexyloxy group.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains additional tert-butyl groups and a dimethylaminomethyl group.
Uniqueness
3-Tert-butyl-4-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which confer distinct chemical and physical properties. These structural features enhance its stability, lipophilicity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H24O2 |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-tert-butyl-4-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)14-11-12(17)9-10-15(14)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3 |
InChI Key |
DKENUVHHCWKTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
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